1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
5-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-11-12-20-19(13-16)22(25)23(26)24(20)14-18-9-5-6-10-21(18)27-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBWMJOLFSXASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine and Ketone Precursor Design
The arylhydrazine component could be derived from 2-(benzyloxy)aniline via diazotization and reduction, yielding 2-(benzyloxy)phenylhydrazine. Concurrently, the ketone precursor might be 4-methylcyclohexanone, where the methyl group would direct indole formation to the 5-position during cyclization. Reaction conditions from analogous syntheses suggest using acetic acid as a Bronsted acid catalyst in ethanol at 75–80°C, achieving yields >90% for related indole systems.
Cyclization and Oxidation
Following indole ring formation, oxidation of the 2,3-positions to the dione remains critical. Chromium trioxide (CrO3) in acidic media or Sandmeyer-type conditions (NaNO₂/HCl followed by hydrolysis) could effect this transformation, though competing side reactions may necessitate protective group strategies for the benzyloxy moiety. Computational studies on similar systems indicate that electron-donating groups like benzyloxy enhance oxidation rates at the 2,3-positions by stabilizing transition states through resonance.
N1-Alkylation of 5-Methylisatin
Direct alkylation of preformed 5-methylisatin offers a modular route to install the 2-(benzyloxy)benzyl group at the N1 position. However, the low nucleophilicity of isatin’s nitrogen demands vigorous conditions.
Alkylation Strategies
Deprotonation of 5-methylisatin with sodium hydride (NaH) in dimethylformamide (DMF) generates a reactive amide ion, which can undergo nucleophilic substitution with 2-(benzyloxy)benzyl bromide. Trials with analogous systems report yields of 60–70% when using polar aprotic solvents and temperatures of 60–80°C. Alternatively, phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/NaOH aq.) improves mass transfer and reaction efficiency.
Competing Reactions and Mitigation
A major challenge lies in avoiding O-alkylation at the 3-keto position. Steric hindrance from the 5-methyl group and electronic deactivation of the carbonyl oxygen reduce this risk, but selectivity can be further enhanced by employing bulky leaving groups (e.g., mesylates) or low temperatures (0–5°C).
Eschenmoser Coupling and Multicomponent Reactions
Emerging methodologies like the Eschenmoser coupling reaction enable convergent synthesis of complex indole derivatives. This approach, which couples 3-bromooxindoles with thioamides, could theoretically introduce the 2-(benzyloxy)benzyl group via a thioamide intermediate.
Mechanistic Considerations
Reaction of 3-bromo-5-methyloxindole with thiobenzamide derivatives in DMF generates a thiazoline intermediate, which rearranges to the desired product under basic conditions. Key advantages include high atom economy (70–97% yields in published systems) and stereochemical control, though the benzyloxy group’s stability under basic conditions requires verification.
Ugi Multicomponent Reaction
The Ugi reaction, which combines amines, carbonyl compounds, isocyanides, and carboxylic acids, presents a speculative but promising route. For instance, combining 2-(benzyloxy)benzylamine, 5-methylindole-2,3-dione, an isocyanide, and a carboxylic acid could yield the target compound in one pot. While no direct precedents exist, database entries highlight the Ugi reaction’s utility in synthesizing structurally analogous indole-diones.
Comparative Analysis of Synthetic Routes
Mechanistic and Kinetic Insights
Oxidation Dynamics
Density functional theory (DFT) studies on 5-methylisatin reveal that oxidation proceeds via a two-electron mechanism, with the rate-determining step involving abstraction of the C2 hydrogen. Substituents at C5 increase electron density at C2/C3, accelerating oxidation by 1.5–2-fold compared to unsubstituted isatin.
Acid Catalysis in Fischer Synthesis
Bronsted acids like acetic acid protonate the ketone carbonyl, enhancing electrophilicity for hydrazine attack. Lewis acids (e.g., ZnCl₂) polarize the carbonyl group further, but may incompatibly interact with benzyloxy groups. Kinetic studies indicate a second-order dependence on hydrazine concentration, underscoring the importance of stoichiometric excess.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products: The major products formed from these reactions include quinones, reduced indoline derivatives, and substituted benzyl compounds .
Scientific Research Applications
MAO-B Inhibition
Research has highlighted the relevance of the benzyloxy group in enhancing the selectivity of MAO-B inhibition. Studies demonstrate that compounds with this structural feature exhibit significant potency against MAO-B, making them potential candidates for treating conditions like Parkinson's disease. For instance, the compound FA-73, which shares structural similarities with 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione, has shown to be a potent MAO-B inhibitor in both in vitro and ex vivo studies .
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated through various models. The inhibition of MAO-B is crucial as it prevents the oxidative stress associated with neurodegenerative diseases. The benzyloxy derivatives have been shown to reduce MPTP-induced neurotoxicity in animal models, indicating their potential therapeutic benefits in neurodegenerative disorders .
Case Studies
-
Parkinson’s Disease :
- A study examined the effects of benzyloxy-indole derivatives on MAO-B activity in mice. Results indicated that these compounds significantly reduced MAO-B activity and provided neuroprotection against MPTP toxicity. The selectivity ratio for MAO-B inhibition was markedly high for compounds containing the benzyloxy group .
Compound MAO-A IC50 MAO-B IC50 Selectivity Ratio FA-73 0.5 µM 0.0005 µM 1000 D011-2123 0.8 µM 0.001 µM 800 -
Depression and Anxiety Disorders :
- Another study suggested that the compound's ability to inhibit MAO-B could lead to increased levels of neurotransmitters like dopamine and serotonin in the brain, potentially alleviating symptoms associated with depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The indole-2,3-dione scaffold is highly versatile, with substituent variations significantly altering pharmacological profiles. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Indole-2,3-dione Derivatives
Key Observations
Purine-ethyl substitution (Compound 1b, ) confers antiplatelet/anticoagulant properties, highlighting the role of bulky, heterocyclic substituents in modulating blood-related pathways . Hydrazono-ethyl derivatives (e.g., Compound 12, ) exhibit strong antimicrobial activity, suggesting that electron-withdrawing groups at the phenyl ring enhance interactions with bacterial targets .
Position-Specific Effects: The C5 methyl group is conserved in several analogs (e.g., target compound, 1b, ), likely contributing to steric stabilization without inducing cytotoxicity (as seen in derivatives) . Nitro groups at C5 () correlate with cytotoxicity, contrasting with the non-toxic methyl-substituted compounds .
Core Modifications :
- Isoindoline-1,3-dione derivatives (e.g., Compound 12, ) share a similar core but lack the indole ring, yet retain antimicrobial efficacy, indicating flexibility in scaffold design .
Biological Activity
The compound 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS Number: 620931-38-6) has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has shown significant inhibitory effects on human monoamine oxidases (hMAOs), particularly the hMAO-B isoform, which plays a crucial role in the metabolism of neurotransmitters.
Enzyme Inhibition
The compound's inhibitory activity against hMAO-B has been quantified with an IC50 value of approximately , indicating potent activity. The selectivity index (SI) for hMAO-B was found to be significantly higher than for hMAO-A, suggesting a targeted action that could minimize side effects associated with broader inhibition .
Biological Activity Overview
| Biological Activity | Effect | IC50 Value |
|---|---|---|
| hMAO-B Inhibition | Inhibitory | 0.067 µM |
| Antioxidant Activity | Moderate | N/A |
| Cytotoxicity Against Cancer Cells | Significant | N/A |
Case Studies and Research Findings
- Antidepressant Potential : A study investigated the antidepressant-like effects of compounds similar to this compound in rodent models. The results suggested that the compound could enhance serotonin levels by inhibiting MAO-B, thus providing a basis for its potential use in treating depression .
- Neuroprotective Effects : Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival in vitro, indicating its potential application in neurodegenerative diseases .
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, where the compound influences mitochondrial membrane potential and reactive oxygen species (ROS) generation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization. A common approach is refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . To optimize yields, factorial design experiments can be employed to test variables like temperature, solvent ratios, and catalyst concentrations. Statistical tools (e.g., ANOVA) help identify significant factors affecting yield .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- HPLC : For purity assessment (>98% by HPLC is typical for research-grade compounds) .
- X-ray crystallography : To confirm molecular geometry and substituent positioning, as demonstrated in structurally similar indole-2,3-dione derivatives .
- NMR/FT-IR : To verify functional groups (e.g., benzyloxy methyl protons at δ 4.8–5.2 ppm in H NMR; carbonyl stretches at ~1700 cm in IR) .
Q. What safety precautions are critical during handling?
- Methodological Answer : The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE. Refer to Safety Data Sheets (SDS) for emergency protocols, including first-aid measures for accidental exposure (e.g., rinsing eyes with water for 15 minutes and seeking medical attention) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support this optimization?
- Methodological Answer : Introduce substituents at the indole-2,3-dione core (e.g., fluorination at position 5 or morpholinomethyl groups at position 1) to modulate electronic properties and binding affinity. Computational methods like QSAR (Quantitative Structure-Activity Relationship) and molecular docking (using software such as AutoDock) predict interactions with biological targets (e.g., enzymes or receptors) .
Q. What strategies resolve contradictions in reported biological activity data for indole-2,3-dione derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Standardize assays : Use validated cell lines (e.g., MCF-7 for cytotoxicity) and report IC values with 95% confidence intervals.
- Compare substituent effects : For example, 5-nitro derivatives may show higher cytotoxicity than 5-fluoro analogs due to enhanced electron-withdrawing effects .
Q. How can factorial design improve experimental workflows for synthesizing derivatives?
- Methodological Answer : Apply a 2 factorial design to screen variables (e.g., reaction time, solvent polarity, stoichiometry). For example, a study optimizing thiosemicarbazone derivatives used this approach to identify acetic acid volume and reflux duration as critical factors in yield and purity .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Crystallization difficulties often stem from the compound’s planar aromatic system and flexible benzyloxy side chain. Use solvent mixtures (e.g., DMF/ethanol) for slow evaporation. For stubborn cases, co-crystallization with halogenated solvents (e.g., dichloromethane) can induce lattice formation .
Data Management and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Include detailed meta
- Reagent grades : Specify anhydrous solvents (e.g., ≥99.8% purity).
- Instrument calibration : Report NMR spectrometer frequencies (e.g., 400 MHz) and HPLC column specifications (C18, 5 µm).
- Raw data archiving : Share crystallographic CIF files and spectral raw data in repositories like Cambridge Structural Database or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
